molecular formula C25H33N3O4 B15005416 4,4-Dimethyl-3,5-dinitro-2,6-bis[4-(propan-2-yl)phenyl]piperidine

4,4-Dimethyl-3,5-dinitro-2,6-bis[4-(propan-2-yl)phenyl]piperidine

Cat. No.: B15005416
M. Wt: 439.5 g/mol
InChI Key: BVCSLKXDQKWPKT-UHFFFAOYSA-N
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Description

4,4-Dimethyl-3,5-dinitro-2,6-bis[4-(propan-2-yl)phenyl]piperidine is a complex organic compound with a unique structure that includes multiple nitro groups and isopropyl-substituted phenyl rings

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and alkylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are carefully controlled to optimize yield and purity, with considerations for temperature, pressure, and the concentration of reagents.

Chemical Reactions Analysis

Types of Reactions

4,4-Dimethyl-3,5-dinitro-2,6-bis[4-(propan-2-yl)phenyl]piperidine undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products Formed

    Oxidation: Formation of nitro derivatives with higher oxidation states.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated or further nitrated derivatives.

Scientific Research Applications

4,4-Dimethyl-3,5-dinitro-2,6-bis[4-(propan-2-yl)phenyl]piperidine has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development, particularly for its interactions with specific molecular targets.

    Industry: Utilized in the development of advanced materials and as an intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 4,4-Dimethyl-3,5-dinitro-2,6-bis[4-(propan-2-yl)phenyl]piperidine involves its interaction with molecular targets such as enzymes or receptors. The nitro groups and aromatic rings play a crucial role in these interactions, potentially leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4,4′-Dimethyl-3,5-dinitro-2,6-piperidinediyl-bis(N,N-dimethylaniline): Similar structure with dimethylaniline groups instead of isopropyl-substituted phenyl rings.

    3,4-Dimethyl-2,6-dinitro-N-nitroso-N-(3-pentanyl)aniline: Contains nitroso and pentanyl groups instead of isopropyl-substituted phenyl rings.

Properties

Molecular Formula

C25H33N3O4

Molecular Weight

439.5 g/mol

IUPAC Name

4,4-dimethyl-3,5-dinitro-2,6-bis(4-propan-2-ylphenyl)piperidine

InChI

InChI=1S/C25H33N3O4/c1-15(2)17-7-11-19(12-8-17)21-23(27(29)30)25(5,6)24(28(31)32)22(26-21)20-13-9-18(10-14-20)16(3)4/h7-16,21-24,26H,1-6H3

InChI Key

BVCSLKXDQKWPKT-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2C(C(C(C(N2)C3=CC=C(C=C3)C(C)C)[N+](=O)[O-])(C)C)[N+](=O)[O-]

Origin of Product

United States

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